molecular formula C10H12N2O B11911085 Imidazo[1,2-a]pyridine; propan-2-one

Imidazo[1,2-a]pyridine; propan-2-one

Cat. No.: B11911085
M. Wt: 176.21 g/mol
InChI Key: CKKSWFYKUITDRX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-one compound with imidazo[1,2-a]pyridine typically involves the condensation of propan-2-one with imidazo[1,2-a]pyridine. This reaction is often catalyzed by iodine, leading to the formation of the desired compound through a series of steps including tautomerization, cyclization, and oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Propan-2-one compound with imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism by which propan-2-one compound with imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism of action may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of imidazo[1,2-a]pyridine and related heterocyclic compounds. Examples include:

Uniqueness

Propan-2-one compound with imidazo[1,2-a]pyridine is unique due to its specific combination of propan-2-one and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

imidazo[1,2-a]pyridine;propan-2-one

InChI

InChI=1S/C7H6N2.C3H6O/c1-2-5-9-6-4-8-7(9)3-1;1-3(2)4/h1-6H;1-2H3

InChI Key

CKKSWFYKUITDRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C.C1=CC2=NC=CN2C=C1

Origin of Product

United States

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